3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione
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Overview
Description
3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of piperazine derivatives, which are widely studied for their biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione involves multiple steps, starting from the preparation of the piperazine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine intermediate is then reacted with bis(2-hydroxypentadecyl)amine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the formulation of lipid nanoparticles for various applications, including drug delivery and cosmetics.
Mechanism of Action
The mechanism of action of 3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione involves its interaction with cellular membranes and biomolecules. The compound can form stable complexes with nucleic acids, proteins, and other biomolecules, facilitating their transport across cellular membranes. This property is particularly useful in the delivery of therapeutic agents, such as mRNA, into target cells .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione: This compound has shorter hydrocarbon chains compared to 3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione, which may affect its solubility and interaction with biomolecules.
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione: Another similar compound with different chain lengths, affecting its physical and chemical properties.
Uniqueness
The uniqueness of this compound lies in its long hydrocarbon chains, which enhance its ability to interact with lipid membranes and improve its efficacy as a drug delivery agent. This property makes it particularly suitable for applications in cancer immunotherapy and other medical fields.
Properties
Molecular Formula |
C72H144N4O6 |
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Molecular Weight |
1161.9 g/mol |
IUPAC Name |
3,6-bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione |
InChI |
InChI=1S/C72H144N4O6/c1-5-9-13-17-21-25-29-33-37-41-45-53-65(77)61-75(62-66(78)54-46-42-38-34-30-26-22-18-14-10-6-2)59-51-49-57-69-71(81)74-70(72(82)73-69)58-50-52-60-76(63-67(79)55-47-43-39-35-31-27-23-19-15-11-7-3)64-68(80)56-48-44-40-36-32-28-24-20-16-12-8-4/h65-70,77-80H,5-64H2,1-4H3,(H,73,82)(H,74,81) |
InChI Key |
FGDZRFPFIDLJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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